molecular formula C22H28N2O3S B5084315 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide

5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide

Cat. No. B5084315
M. Wt: 400.5 g/mol
InChI Key: DQBHSHNBANCSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide, also known as AZD9291, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in 2012 by AstraZeneca and is currently undergoing clinical trials as a potential treatment for non-small cell lung cancer (NSCLC) with EGFR mutations.

Mechanism of Action

5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide inhibits the activity of mutant EGFR by binding to the ATP-binding site of the receptor and preventing the activation of downstream signaling pathways that promote cell proliferation and survival. The drug is highly selective for mutant EGFR and has minimal activity against wild-type EGFR, which is important for reducing the risk of off-target effects.
Biochemical and Physiological Effects
5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has been shown to induce apoptosis and inhibit cell proliferation in NSCLC cell lines with EGFR mutations. In addition, the drug has been shown to inhibit tumor growth and metastasis in mouse models of NSCLC with EGFR mutations. In clinical trials, 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has been well-tolerated and has demonstrated minimal toxicity in patients with NSCLC.

Advantages and Limitations for Lab Experiments

One advantage of 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide is its high selectivity for mutant EGFR, which allows for more precise targeting of cancer cells and reduces the risk of off-target effects. However, one limitation of 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide is the development of resistance in some patients, particularly those with T790M mutations. This has led to the development of combination therapies that target both mutant EGFR and other signaling pathways to overcome resistance.

Future Directions

There are several future directions for the research and development of 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide. One direction is the optimization of dosing and treatment regimens to improve efficacy and reduce toxicity in patients. Another direction is the development of combination therapies that target multiple signaling pathways to overcome resistance and improve outcomes in patients with NSCLC. Finally, there is a need for further research into the mechanisms of resistance to 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide and the development of new drugs that can overcome this resistance.

Synthesis Methods

The synthesis of 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide involves several steps, including the reaction of 2-chloro-5-nitrobenzenesulfonamide with 2,3-dimethylphenylamine to form the intermediate compound. This is followed by the addition of 1-azepanecarbonyl chloride and the deprotection of the nitro group to produce the final product.

Scientific Research Applications

5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC with EGFR mutations. In vitro studies have shown that 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide is highly selective for mutant EGFR and has potent antitumor activity against NSCLC cell lines with T790M mutations. In clinical trials, 5-(1-azepanylcarbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide has demonstrated high response rates and prolonged progression-free survival in patients with NSCLC with EGFR mutations, including those with T790M mutations.

properties

IUPAC Name

5-(azepane-1-carbonyl)-N-(2,3-dimethylphenyl)-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-16-9-8-10-20(18(16)3)23-28(26,27)21-15-19(12-11-17(21)2)22(25)24-13-6-4-5-7-14-24/h8-12,15,23H,4-7,13-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBHSHNBANCSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCCC3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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